molecular formula C7H16O3S2 B043810 6-HYDROXYHEXYL METHANETHIOSULFONATE CAS No. 212261-98-8

6-HYDROXYHEXYL METHANETHIOSULFONATE

Cat. No.: B043810
CAS No.: 212261-98-8
M. Wt: 212.3 g/mol
InChI Key: GMJZCWCHKQQHLR-UHFFFAOYSA-N
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Description

Foundational Principles of Thiol-Specific Chemical Modification

The side chain of the amino acid cysteine contains a thiol group (-SH), which is also known as a sulfhydryl group. nih.gov This group is unique among the functional groups found in the common amino acids due to its facile redox chemistry. nih.gov Thiol groups can be easily oxidized, making them highly reactive and susceptible to modification by a variety of chemical reagents. nih.govnih.gov This reactivity is the basis for thiol-specific chemical modification.

The reactivity of a cysteine thiol is influenced by its local environment within the protein structure. nih.gov The pKa of the thiol group, which is the pH at which it is 50% ionized, is typically around 8. nih.gov However, this can be significantly lower in certain protein microenvironments, leading to the formation of the more reactive thiolate anion (-S⁻) at physiological pH. nih.gov This increased nucleophilicity of the thiolate makes it a prime target for electrophilic reagents. nih.gov

A variety of chemical modifications can occur at cysteine residues, including the formation of disulfide bonds, S-alkylation, and S-thiolation. nih.gov These modifications can be either reversible or irreversible and play a crucial role in regulating protein function. nih.govnih.gov Scientists exploit this inherent reactivity by designing reagents that specifically target and modify cysteine thiols, allowing for the introduction of probes, labels, or other functional groups at specific sites within a protein. creative-biolabs.comthermofisher.com

Specific Contextualization of 6-Hydroxyhexyl Methanethiosulfonate (B1239399) within the MTS Reagent Family

Within the diverse family of MTS reagents, 6-Hydroxyhexyl Methanethiosulfonate holds a specific place. It is characterized by a six-carbon alkyl chain linker and a terminal hydroxyl group. chemcd.comchemcd.com This structure imparts particular properties to the molecule, influencing its solubility, reactivity, and potential applications.

Unlike charged MTS reagents such as MTSEA, MTSES, and MTSET, which introduce a positive or negative charge upon reaction with a cysteine residue, this compound is a neutral or uncharged reagent. ttuhsc.eduinterchim.fr This neutrality can be advantageous in studies where the introduction of a charge might disrupt the native function or structure of the protein being investigated. ttuhsc.eduinterchim.fr

The six-carbon linker provides a significant spatial extension, allowing the reactive methanethiosulfonate group to probe the accessibility of cysteine residues within pockets or channels of a protein that might be unreachable by shorter-chain reagents. The terminal hydroxyl group offers a site for further chemical derivatization, potentially allowing for the attachment of other functional moieties. broadpharm.com

The properties of this compound are summarized in the table below:

PropertyValue
CAS Number 212261-98-8
Molecular Formula C7H16O3S2
Molecular Weight 212.33 g/mol
Appearance Not specified in search results
Solubility Soluble in DMF or DMSO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfonylsulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S2/c1-12(9,10)11-7-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJZCWCHKQQHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Paradigms for Elucidating Protein Structure and Dynamics Using 6 Hydroxyhexyl Methanethiosulfonate

Site-Directed Cysteine Mutagenesis and Accessibility Mapping (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique that provides insights into protein structure and conformational changes. This method involves the introduction of a cysteine residue at a specific site in a protein through site-directed mutagenesis. The reactivity of this engineered cysteine with a membrane-impermeant sulfhydryl-specific reagent, such as 6-Hydroxyhexyl Methanethiosulfonate (B1239399), is then assessed. The rate of reaction provides information about the accessibility of that specific residue to the aqueous environment. By systematically replacing residues with cysteine, one can map the solvent-accessible surfaces of a protein and detect changes in accessibility that occur during functional transitions.

Electrophysiological Interrogation of Ion Channel Conformational Transitions

The application of SCAM, in conjunction with electrophysiological recordings, has revolutionized our understanding of ion channel function. 6-Hydroxyhexyl Methanethiosulfonate, with its hydrophilic hydroxyl group and reactive methanethiosulfonate moiety, is particularly well-suited for these studies. Its membrane impermeability ensures that it only reacts with cysteine residues accessible from the side of the membrane to which it is applied.

Voltage-gated ion channels are critical for electrical signaling in the nervous system and other excitable cells. Their function is governed by conformational changes in response to changes in membrane potential, a process known as gating. By introducing cysteine residues into different regions of a voltage-gated channel, researchers can use this compound to probe which parts of the protein become exposed or buried during the transition between closed, open, and inactivated states. The modification of a cysteine by this compound can lead to a measurable change in the channel's electrical activity, such as a change in current amplitude or gating kinetics, providing direct evidence for the movement of that specific protein segment.

Channel Region Hypothesized Role in Gating Expected Outcome of this compound Modification
Voltage-Sensing Domain (S4)Moves in response to voltage changes, initiating channel opening.State-dependent accessibility to this compound, altering gating currents or channel opening probability.
Pore-Lining Helix (S6)Forms the channel gate, controlling ion flow.Changes in ion conductance or channel block upon modification, indicating pore accessibility.
Inactivation GateBlocks the pore from the cytoplasmic side in the inactivated state.Protection from or enhanced reactivity with this compound depending on the channel state.

In ligand-gated ion channels, the binding of a specific molecule (ligand) triggers a conformational change that opens the ion pore. This compound can be used to map the lining of the ion conduction pathway. When a cysteine is introduced into the pore-lining region, its modification by the reagent can physically occlude the pore, leading to a decrease in ion conductance. The rate of this modification can provide information about the diameter and electrostatic environment of the pore.

Similarly, for pore-forming toxins, which create channels in target cell membranes, SCAM with this compound can reveal the architecture of the transmembrane pore.

Protein Type Experimental Approach with this compound Information Gained
Ligand-Gated Ion ChannelCysteine scanning of pore-lining residues and measurement of current inhibition by this compound.Identification of residues lining the ion permeation pathway and estimation of pore dimensions.
Pore-Forming ToxinMapping accessibility of engineered cysteines in the transmembrane domain to this compound.Delineation of the pore structure and the regions of the toxin that insert into the membrane.

Allosteric sites are regions on a protein, distinct from the active or ligand-binding site, that can modulate the protein's activity when bound by a molecule. Conformational changes initiated by ligand binding at the primary site can propagate through the protein structure, altering the accessibility of distant allosteric sites. By placing cysteine reporters at suspected allosteric regions, the application of this compound in the presence and absence of the primary ligand can reveal these long-range conformational changes. A change in the reaction rate of the cysteine with this compound upon ligand binding provides strong evidence for an allosteric transition.

Structural and Functional Characterization of Membrane Proteins

The principles of SCAM are not limited to ion channels but can be broadly applied to understand the structure and function of any membrane protein, including those that undergo dramatic conformational changes to interact with or traverse the lipid bilayer.

Colicin E1 and the transmembrane domain of Diphtheria toxin are classic examples of proteins that undergo a remarkable transformation from a soluble, globular state to a membrane-inserted form. This transition is often triggered by a change in pH. This compound is an ideal tool to study these processes.

By creating a series of single-cysteine mutants along the polypeptide chain of these proteins, researchers can expose them to this compound under different conditions (e.g., neutral vs. acidic pH). The pattern of cysteine accessibility reveals which parts of the protein become exposed to the aqueous phase and which segments insert into the hydrophobic core of the membrane. For instance, a helical region that is protected from modification in the soluble state but becomes reactive upon a decrease in pH would be a strong candidate for a transmembrane segment.

Protein Condition Expected Accessibility to this compound Interpretation
Colicin E1Neutral pH (soluble state)Surface residues are accessible.Protein is in a globular conformation.
Colicin E1Acidic pH (membrane-inserted state)Hydrophobic helices become inaccessible; loops and extramembrane domains remain accessible.Identification of transmembrane segments and membrane topology.
Diphtheria Toxin T-DomainNeutral pHLimited accessibility of hydrophobic regions.T-domain is in a pre-insertion conformation.
Diphtheria Toxin T-DomainAcidic pHSpecific hydrophobic helices show decreased accessibility.Mapping of the helices that form the transmembrane pore.
Studies on Structural Changes in Photoreceptors (e.g., Rhodopsin, Bacteriorhodopsin)

The study of photoreceptor proteins, such as rhodopsin and bacteriorhodopsin, is crucial for understanding the molecular basis of vision and light-driven ion transport. These membrane proteins undergo critical conformational changes upon light absorption. nih.govnih.gov Elucidating these structural transitions requires sophisticated biophysical techniques, among which site-directed spin labeling (SDSL) has proven to be particularly powerful. nih.govnih.gov

The SDSL methodology relies on the introduction of a paramagnetic probe, typically a nitroxide spin label, at a specific site within the protein. nih.govuni-osnabrueck.de This is achieved by first using site-directed mutagenesis to introduce a cysteine residue at the desired location in a protein that ideally lacks other native cysteines. nih.gov Reagents from the methanethiosulfonate (MTS) family, such as this compound, are then used to covalently modify the unique sulfhydryl group of the engineered cysteine. nih.gov The MTS reagent forms a disulfide bond with the cysteine, tethering the spin label to the protein backbone. cornell.edu

In the context of photoreceptors, this technique allows researchers to map the protein's structural dynamics. For instance, in bacteriorhodopsin, a light-driven proton pump, SDSL combined with Electron Paramagnetic Resonance (EPR) spectroscopy has been used to track light-induced conformational changes. nih.gov By attaching spin labels to pairs of engineered cysteines in the cytoplasmic loops of bacteriorhodopsin, researchers observed a transient increase in the distance between the labels of about 5 Å during the photocycle. nih.gov This movement, detected by time-resolved EPR, represents a conformational switch that alters the accessibility of the retinal Schiff base, a key event in proton translocation. nih.gov Similarly, extensive SDSL studies on rhodopsin have been instrumental in identifying the movement of transmembrane helix 6 (TM6) as a key structural change upon photoactivation, which is essential for its coupling with the G-protein transducin. nih.govnih.gov

The data from these experiments, such as changes in the environment and distance between spin labels, provide direct insights into the subtle yet critical structural rearrangements that define the function of these photoreceptors. nih.govnih.gov

Advanced Spectroscopic and Biochemical Approaches for Conformational Analysis

Integration with Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Labeling

The integration of cysteine modification by reagents like this compound with Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone of modern structural biology, known as site-directed spin labeling (SDSL). nih.govnih.gov This powerful technique provides detailed information on protein structure and dynamics that is often inaccessible through other methods like X-ray crystallography or NMR, especially for large or membrane-bound proteins. nih.govcornell.edu

The process begins with the site-specific introduction of a cysteine residue via mutagenesis. uni-osnabrueck.de The methanethiosulfonate reagent, which includes a stable nitroxide radical to act as the spin label, then reacts with the cysteine's sulfhydryl group. nih.govcornell.edu Methanethiosulfonates are highly specific for thiol groups, ensuring that the label is attached precisely at the engineered site. uni-osnabrueck.denih.gov The reaction creates a disulfide bond between the protein and the label. cornell.edu

Once the protein is labeled, EPR spectroscopy is used to analyze the paramagnetic center. The resulting EPR spectrum contains a wealth of information. Continuous-wave (CW) EPR can reveal the local environment and mobility of the spin label, while pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distances between two spin labels introduced at different sites, typically in the range of 1.5 to 8 nanometers. rsc.org These distance measurements serve as crucial constraints for building and validating models of protein structure and for characterizing conformational changes. uni-osnabrueck.de

The table below summarizes the key steps in preparing a protein sample for EPR analysis using a methanethiosulfonate-based spin label.

StepDescriptionKey Reagent/TechniquePurpose
1. Protein EngineeringIntroduce a cysteine residue at a specific site of interest in the protein sequence. If native cysteines exist, they are typically mutated to another amino acid (e.g., serine or alanine) to ensure specific labeling.Site-Directed MutagenesisCreate a unique attachment point for the spin label. nih.gov
2. Covalent ModificationThe purified protein is reacted with a methanethiosulfonate spin label (e.g., a derivative of this compound carrying a nitroxide). The MTS reagent selectively targets the sulfhydryl group (-SH) of the cysteine.Methanethiosulfonate (MTS) ReagentCovalently attach a paramagnetic probe (spin label) to the protein via a disulfide bond. nih.govcornell.edu
3. PurificationExcess, unreacted spin label is removed from the protein sample.Dialysis or Size-Exclusion ChromatographyPrevent interference from free spin labels in the subsequent EPR measurement.
4. EPR SpectroscopyThe spin-labeled protein is analyzed using EPR. The sample is typically frozen for distance measurements to minimize molecular motion.CW-EPR or Pulsed EPR (DEER)To measure the mobility of the spin label and/or the distance between two labels, providing structural and dynamic information. rsc.orgnih.gov

Analysis of Protein Dynamics and Flexibility via Cysteine Modification

Modifying cysteine residues with spin labels like those derived from this compound offers a direct window into the dynamics and flexibility of a protein. nih.gov The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion, which is, in turn, dictated by the local protein environment. rsc.orgnih.gov By analyzing the lineshape of the CW-EPR spectrum, researchers can deduce the degree of mobility of the protein backbone and side chains at the labeled site. nih.gov

The principle behind this analysis is the averaging of anisotropic magnetic interactions (the g-tensor and the hyperfine tensor) by the rotational motion of the nitroxide radical. nih.gov The interpretation of the spectral lineshape allows for a qualitative and often quantitative assessment of flexibility:

  • High Mobility: If the spin label is in a highly flexible, solvent-exposed region of the protein (like a loop or a terminus), it will tumble rapidly and isotropically. This rapid motion averages out the magnetic anisotropies, resulting in a spectrum with three sharp, narrow lines of nearly equal height.
  • Restricted Mobility: If the label is attached to a site within a structured and rigid part of the protein, such as an α-helix or a β-sheet, or is involved in tertiary contacts, its motion will be significantly constrained. rsc.org This restricted, anisotropic motion leads to a broad and complex EPR spectrum, where the individual lines are difficult to distinguish.
  • Intermediate Mobility: Between these two extremes, varying degrees of motional restriction produce characteristic changes in the spectral lineshape, allowing for a nuanced analysis of local protein dynamics.
  • This method is invaluable for studying dynamic processes such as protein folding, domain movements, and allosteric transitions upon ligand binding. nih.govnih.govarxiv.org By labeling a series of residues along a protein segment, one can map the dynamic profile of that region and identify "hotspots" of conformational change. The following table correlates EPR spectral features with the inferred protein dynamics at the labeled site.

    Mobility of Labeled SiteEPR Spectral FeaturesInferred Protein Environment
    HighThree sharp, narrow lines of similar intensity. Small spectral width.Unstructured, highly flexible region (e.g., random coil, loop). Solvent-exposed.
    IntermediateLines are broadened, with the high-field line showing a noticeable decrease in amplitude and increase in width.Partially ordered region or a site with moderate flexibility. The label experiences some steric hindrance.
    RestrictedVery broad, powder-pattern spectrum. Individual lines may not be resolved. Large overall spectral width.Highly ordered secondary structure (α-helix, β-sheet) or a site buried within the protein's tertiary structure. rsc.org

    Biochemical and Proteomic Applications of 6 Hydroxyhexyl Methanethiosulfonate

    Cysteine-Directed Protein Functional Modulation

    Methanethiosulfonate (B1239399) reagents are known to react specifically with the thiol group of cysteine residues in proteins, forming a disulfide bond. This modification is reversible through the addition of a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355). The functional consequences of this modification are diverse and depend on the role of the targeted cysteine residue within the protein.

    Reversible Inhibition of Thiol-Dependent Enzymes

    Many enzymes, particularly certain proteases and kinases, rely on a cysteine residue in their active site for catalytic activity. nih.gov The thiol group of this cysteine often acts as a nucleophile during the enzymatic reaction. By reacting with this essential cysteine, an MTS reagent can form a mixed disulfide, thereby blocking its catalytic function and leading to enzyme inhibition. This inhibition is reversible, which can be an advantage in studies where temporary blockade of enzyme activity is desired. ttuhsc.edu The 6-hydroxyhexyl group of 6-Hydroxyhexyl Methanethiosulfonate could potentially influence the binding affinity and specificity of the reagent for the enzyme's active site.

    Antioxidant Protection and Stabilization of Redox-Sensitive Proteins

    Cysteine residues are susceptible to oxidation, which can lead to irreversible damage and loss of protein function. The formation of a mixed disulfide with an MTS reagent can protect the cysteine from such oxidative damage. This strategy can be employed to stabilize redox-sensitive proteins during purification and analysis. The hydroxyl group on the 6-hydroxyhexyl moiety might enhance the solubility of the reagent and the modified protein in aqueous buffers, a favorable property for handling and studying proteins.

    Trapping Native Thiol-Disulfide States in Dynamic Protein Systems

    In proteins with multiple cysteine residues, the pattern of disulfide bonding can be crucial for their structure and function. MTS reagents can be used to "trap" the native thiol-disulfide state of a protein by reacting with all free thiol groups. chemcd.cominterchim.frfujifilm.com This prevents post-lysis thiol-disulfide exchange, which can alter the protein's natural conformation. The length of the hexyl chain in this compound could potentially allow the reagent to access cysteine residues within hydrophobic pockets of a protein that might be less accessible to smaller, more polar reagents.

    Advanced Proteomic Strategies

    The specific reactivity of MTS reagents with cysteine residues makes them valuable tools in various proteomic workflows, from protein purification to mass spectrometry-based analysis. nih.govwjgnet.com

    Selective Cysteine Masking in Affinity Purification Techniques

    In affinity purification techniques, non-specific binding of proteins to the affinity matrix can be a significant problem. If the non-specific binding is mediated by surface-exposed cysteine residues, these can be blocked or "masked" using an MTS reagent prior to the affinity step. The hydroxyl group of this compound could potentially be used as a handle for further chemical modifications, for example, the attachment of a biotin (B1667282) tag for subsequent detection or purification steps.

    Facilitation of Targeted Protein Analysis via Mass Spectrometry

    In mass spectrometry-based proteomics, the modification of cysteine residues with an MTS reagent results in a predictable mass shift in the modified peptides. nih.gov This can be used to identify cysteine-containing peptides within a complex mixture. Furthermore, the introduction of a stable isotope-labeled version of the MTS reagent would allow for quantitative proteomic studies. The specific mass of the 6-hydroxyhexyl group would serve as a unique identifier in the mass spectrum.

    Bioconjugation and Bio-orthogonal Labeling Methodologies

    Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined properties. Bio-orthogonal labeling refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. MTS reagents, including this compound, are key players in these methodologies due to their highly specific reactivity with cysteine residues under mild, physiologically compatible conditions. nih.govnih.gov This specificity arises from the reaction between the methanethiosulfonate group and a thiol, which forms a stable disulfide bond. nih.govnih.gov This reaction is generally reversible with the addition of reducing agents like dithiothreitol (DTT). nih.gov

    The general reactivity of MTS reagents allows them to be powerful tools for probing protein structure and function. nih.govnih.gov A common strategy, known as substituted-cysteine accessibility method (SCAM), involves the site-directed mutagenesis of a protein to introduce a cysteine residue at a specific location. nih.govinterchim.fr The protein is then exposed to an MTS reagent, and any resulting change in protein function can be measured. nih.govinterchim.fr This technique has been instrumental in mapping the structure of ion channels and other membrane proteins. interchim.frttuhsc.edunih.govnih.gov

    The chemical structure of this compound, with its terminal hydroxyl group, lends itself to the development of conjugates for various biomedical applications, including targeted drug delivery. A patented methodology describes the use of this compound as a key intermediate in the synthesis of targeted therapeutic agents. googleapis.com

    This approach involves a modular design, creating compounds with three distinct domains: an anchor, a linker, and a drug (A-L-D). googleapis.com The anchor is a moiety that specifically binds to a target protein or tissue, while the drug is the therapeutically active component. googleapis.com this compound is utilized in the synthesis of the linker-drug component. googleapis.com Specifically, the patent details the synthesis of this compound from 6-bromo-1-hexanol (B126649) and sodium methanethiosulfonate. googleapis.com This intermediate is then reacted with a drug molecule, for instance, p-aminobenzoic acid, to create a larger conjugate. googleapis.com This conjugate, bearing the reactive methanethiosulfonate group, can then be attached to a targeting anchor that has a free thiol group, effectively linking the drug to its targeting system. googleapis.com This strategy aims to increase the effective concentration of a drug at a specific site, potentially reducing off-target effects and toxicity. googleapis.com

    Component Description Source
    This compound A chemical reagent with a six-carbon linker, a terminal hydroxyl group, and a methanethiosulfonate functional group. googleapis.com
    Targeting Anchor A molecule designed to bind to a specific biological target, such as a receptor on a cell surface. googleapis.com
    Drug Moiety A therapeutically active compound intended for delivery to the target site. googleapis.com
    Resulting Conjugate A targeted therapeutic agent where the drug is linked to the anchor, potentially via a linker derived from this compound. googleapis.com

    The ability to selectively modify proteins is a cornerstone of precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient. The specific reaction of MTS reagents with cysteine residues offers a powerful tool for this purpose. In cancer research, identifying and targeting unique proteins or specific protein conformations present in cancer cells is a key strategy.

    While the general utility of MTS reagents in protein modification suggests potential applications for this compound in cancer research and precision medicine, specific published studies detailing its direct use in these areas are limited. The foundational techniques, however, provide a clear theoretical framework. For instance, if a cancer-specific protein has an accessible cysteine residue, a drug could be conjugated to this compound and then delivered specifically to that protein. This would be an example of the "Anchor-Linker-Drug" paradigm being applied to oncology. googleapis.com

    Synthetic Methodologies and Chemical Biology Considerations for Methanethiosulfonates

    Precursor Synthesis and Reaction Pathways for Methanethiosulfonates

    A common precursor for the synthesis of various alkyl methanethiosulfonates is sodium methanethiosulfonate (B1239399). This salt can be used as a nucleophile in substitution reactions with alkyl halides. For the synthesis of 6-hydroxyhexyl methanethiosulfonate, a plausible route involves the reaction of sodium methanethiosulfonate with a bifunctional C6-linker containing a leaving group (such as a halide) on one end and a protected hydroxyl group on the other. Following the substitution reaction, a deprotection step would yield the final product. The choice of solvent and reaction conditions would be critical to optimize the yield and minimize side reactions.

    A variety of synthetic routes have been developed for the preparation of alkyl methanethiosulfonates. One documented method for the synthesis of the parent compound, S-methyl methanethiosulfonate (MMTS), involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride in acetonitrile, followed by treatment with methanol (B129727) biorxiv.org. This procedure is suitable for large-scale production due to the use of inexpensive and readily available reagents biorxiv.org.

    For the synthesis of more complex alkyl methanethiosulfonates, such as those bearing a hydroxyl group, optimization of the reaction conditions is crucial. This includes the choice of solvent, temperature, and the presence of catalysts or additives to improve reaction efficiency and purity of the final product. Purification is often achieved through techniques such as vacuum distillation or chromatography biorxiv.org.

    Reaction Specificity and Kinetic Parameters with Biological Thiols

    Methanethiosulfonates are known for their high reactivity and specificity towards the sulfhydryl (thiol) groups of cysteine residues in proteins. This reaction results in the formation of a mixed disulfide bond.

    The reaction between methanethiosulfonates and biological thiols is typically a rapid and stoichiometric process. The rate of this reaction can be influenced by the structure of the specific MTS reagent and the local environment of the cysteine residue within the protein. While specific kinetic data for this compound is not available, related compounds have been shown to react with second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹ nih.gov. It is important to note that under certain conditions, MTS reagents can also lead to the formation of intramolecular and intermolecular protein disulfide bonds, in addition to the desired mixed disulfide adduct google.com.

    The formation of the disulfide adduct is highly dependent on the reaction conditions, particularly the pH of the medium. The reaction is significantly accelerated at a pH above 6, which is attributed to the increased concentration of the more nucleophilic thiolate anion (RS⁻) nih.gov. The choice of solvent can also play a role, with aqueous buffers being common for biological applications. However, the stability of MTS reagents in aqueous solutions should be considered, as they can undergo hydrolysis over time.

    Interactive Data Table: Influence of pH on Thiol-Michael Addition Reaction Rates

    pHRelative Reaction RatePredominant Thiol Species
    < 6SlowRSH (Thiol)
    7.4Moderate to FastMixture of RSH and RS⁻
    > 8FastRS⁻ (Thiolate)

    This table illustrates the general trend of pH influence on the reaction of thiols with electrophiles, a principle that applies to the reaction of methanethiosulfonates with cysteine.

    Reversibility and Cleavage of Methanethiosulfonate-Derived Disulfide Bonds

    A key feature of the disulfide bonds formed from the reaction of methanethiosulfonates with cysteines is their reversibility. This property allows for the controlled removal of the modifying group, which is advantageous in many experimental contexts.

    The cleavage of the mixed disulfide bond is typically achieved by treating the modified protein with an excess of a reducing agent. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) nih.gov. The reduction process regenerates the free thiol group on the cysteine residue. The efficiency of the cleavage depends on the concentration of the reducing agent, temperature, and incubation time rsc.org. For instance, complete reduction of disulfide bonds in proteins can often be achieved by incubation with 10 mM DTT at an elevated temperature for a short period. The mechanism of disulfide reduction by DTT involves a two-step process, leading to the formation of a stable cyclic disulfide from DTT and the release of the two reduced thiols rsc.org. This inherent reversibility provides a valuable tool for researchers studying the role of specific cysteine residues in protein function.

    Interactive Data Table: Typical Conditions for Disulfide Bond Cleavage

    Reducing AgentTypical ConcentrationIncubation Temperature (°C)Incubation Time (min)
    Dithiothreitol (DTT)1-10 mMRoom Temperature - 5610 - 30
    2-MercaptoethanolHigher concentrations required than DTTRoom TemperatureVariable

    This table provides general conditions for the cleavage of disulfide bonds in proteins using common reducing agents. rsc.org

    Mechanisms of Thiol-Mediated Disulfide Reduction

    The reduction of disulfide bonds by thiols is a fundamental biochemical reaction crucial for various cellular processes, including protein folding and maintaining redox homeostasis. nih.govlibretexts.org This process, known as thiol-disulfide exchange, involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). nih.gov The reaction proceeds through a transition state, resulting in the formation of a new disulfide bond and the release of a thiol. nih.gov

    In a biological context, the intracellular environment is generally reducing due to a high concentration of glutathione (B108866) (GSH), a tripeptide containing a cysteine residue. libretexts.org Glutathione readily participates in thiol-disulfide exchange reactions, reducing disulfide bonds in proteins and other molecules to maintain their free thiol (reduced) state. libretexts.org This process is critical for the proper function of many enzymes and transcription factors whose activities are regulated by the redox state of their cysteine residues.

    Enzymes such as thioredoxins and glutaredoxins catalyze thiol-disulfide exchange reactions with high efficiency and specificity. nih.gov These enzymes typically contain a redox-active site with a CXXC motif. The N-terminal cysteine of this motif acts as the nucleophile, attacking the substrate's disulfide bond to form a mixed disulfide intermediate. nih.gov This intermediate is then resolved by the C-terminal cysteine, regenerating the reduced enzyme and releasing the reduced substrate. nih.gov

    Methodological Implications for In Vitro and In Vivo Applications

    The principles of thiol-disulfide exchange have significant implications for both laboratory (in vitro) and living system (in vivo) applications of methanethiosulfonates (MTS). MTS reagents, such as S-methyl methanethiosulfonate (MMTS), are utilized to study the role of thiol groups in proteins and other biological molecules. nih.gov

    In Vitro Applications:

    In biochemical and molecular biology research, MTS reagents are valuable tools for several purposes:

    Probing Thiol Accessibility and Reactivity: By reacting with exposed cysteine residues, MTS reagents can be used to map the location and reactivity of thiols within a protein structure. This information is crucial for understanding enzyme mechanisms, protein folding, and allosteric regulation.

    Trapping Thiol-Disulfide States: MMTS is employed to trap the native thiol-disulfide status of proteins. nih.gov This "freezing" of the redox state allows for the analysis of the distribution of free thiols and disulfide bonds under specific physiological or pathological conditions. The efficiency of MMTS in trapping mixed disulfides in vivo has been reported to be higher than that of N-ethylmaleimide, another commonly used thiol-modifying agent. nih.gov

    Studying Protein S-nitrosylation: MTS reagents can be used in protocols to study S-nitrosylation, a post-translational modification where a nitric oxide group is added to a cysteine thiol.

    However, it is important to recognize that the reaction of MTS reagents with thiols can sometimes lead to the formation of additional, non-native intramolecular or intermolecular protein disulfide bonds, which could complicate data interpretation. nih.gov In the laboratory, reducing agents like β-mercaptoethanol (BME) and dithiothreitol (DTT) are often used in buffers to maintain proteins in their reduced state by preventing the oxidation of free thiols. libretexts.org

    In Vivo Applications:

    The ability of MTS compounds to react with thiols is central to their biological effects. For instance, the biological activity of S-methyl methanethiosulfonate (MMTSO), a metabolite of a compound found in cruciferous vegetables, has been studied in cancer cells. nih.gov Research has shown that MMTSO can alter cellular energy metabolism, including pathways like vitamin B6 metabolism, phenylalanine and tyrosine metabolism, and the urea (B33335) cycle in prostate cancer cells. nih.gov This suggests that the interaction of MMTSO with intracellular thiols may contribute to the observed metabolic changes. nih.gov

    Furthermore, the concept of "thiol-mediated uptake" describes how certain disulfide-containing molecules can enter cells. acs.org This process involves the interaction of the disulfide with thiols on the cell surface, initiating a cascade of thiol-disulfide exchange reactions that facilitate cellular entry. acs.org This mechanism has implications for drug delivery, as disulfide-containing linkers can be designed to release a therapeutic agent upon entering the reducing environment of the cell.

    Broader Impact and Future Directions in Research Utilizing 6 Hydroxyhexyl Methanethiosulfonate

    Contributions to Polymer Science and Material Functionalization

    The precise control over polymer architecture and surface chemistry is paramount for developing advanced materials. 6-Hydroxyhexyl Methanethiosulfonate (B1239399) and related MTS reagents provide a robust chemical handle for achieving this control through thiol-disulfide chemistry.

    Strategies for End-Group Functionalization of Synthetic Polymers

    The functionalization of polymer chain ends is a critical strategy for creating well-defined block copolymers, polymer brushes, and bioconjugates. Methanethiosulfonate reagents are highly effective for modifying polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for producing polymers with controlled molecular weights and narrow distributions. rsc.org

    In a typical RAFT end-group modification, the terminal dithioester or trithiocarbonate (B1256668) group of the polymer is first converted to a thiol. nih.gov This in-situ generated thiol then reacts with an MTS reagent. nih.gov This method is advantageous over other "click" chemistry approaches, such as those using maleimides, because it avoids the need to isolate the often-unstable terminal thiol, which can be prone to side reactions like backbiting. surrey.ac.ukdeepdyve.com

    Research has demonstrated the versatility of this approach by functionalizing a variety of RAFT-synthesized polymers with MTS reagents. surrey.ac.ukdeepdyve.com While studies may use different functional MTS reagents, the underlying chemistry is directly applicable to 6-Hydroxyhexyl Methanethiosulfonate. The terminal hydroxyl group on this specific reagent would yield polymers with a reactive hydroxyl end-group, ready for subsequent conjugation reactions.

    Table 1: Examples of Polymers Functionalized Using MTS Reagents This table is representative of the types of polymers that can be functionalized using the MTS strategy. The principles are applicable to reagents like this compound.

    Polymer NameAbbreviationPolymerization Method
    Poly(methyl methacrylate)PMMARAFT
    Poly(lauryl methacrylate)PLMARAFT
    Poly(diethylene glycol methacrylate)PDEGMARAFT
    Poly(N-isopropylacrylamide)PNIPAAMRAFT
    PolystyrenePSRAFT
    Poly(N,N-dimethylacrylamide)PDMARAFT

    Surface Modification and Nanomaterial Integration via Thiol-Disulfide Chemistry

    The ability to tailor surface properties is crucial for applications ranging from biocompatible coatings to sensors and electronics. Thiol-disulfide exchange chemistry, facilitated by MTS reagents, offers a powerful method for anchoring molecules and polymers to surfaces. nih.gov Surfaces functionalized with thiol groups can readily react with the MTS group of a reagent like this compound, or conversely, a surface can be modified with MTS groups to react with thiol-containing molecules. rsc.org

    This strategy is particularly effective for integrating polymers and nanomaterials. For instance, polymers terminated with a disulfide bridge formed by an MTS reagent can be grafted onto a functionalized surface. surrey.ac.ukresearchgate.net The disulfide bond serves as a cleavable linker, allowing for the controlled release of the polymer from the surface under specific reductive conditions. surrey.ac.uk This reversible attachment is a key feature of disulfide-based chemistry.

    Furthermore, this chemistry is central to the functionalization of nanoparticles. researchgate.netnih.gov Thiol-stabilized nanoparticles, such as those made of gold or semiconductor nanocrystals, can be modified by reacting them with MTS reagents. acs.org The hydroxyl group of this compound would render the nanoparticle surface more hydrophilic, improving its dispersibility in aqueous environments and providing a site for further bioconjugation. This approach is instrumental in developing nanomaterials for drug delivery and diagnostics. researchgate.netnih.gov

    Emerging Research Frontiers in Structural Biology and Biophysics

    Understanding the three-dimensional structure and dynamic behavior of proteins is fundamental to biology. MTS reagents are invaluable tools for protein modification, enabling a wide range of biophysical studies.

    Cryo-Electron Microscopy and X-ray Crystallography Studies with MTS-Modified Proteins

    X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for determining the high-resolution structures of biological macromolecules. nih.govrutgers.edu While crystallography requires the formation of well-ordered 3D crystals, cryo-EM analyzes images of single particles flash-frozen in vitreous ice. nih.govnih.govyoutube.com

    MTS reagents can be used to introduce specific modifications to proteins that aid in these structural studies. For example, a cysteine residue can be introduced at a specific site in a protein via mutagenesis and then labeled with an MTS reagent carrying a heavy atom. This can aid in solving the phase problem in X-ray crystallography. Although not a heavy atom itself, the flexible hexyl chain of this compound could be used to tether a larger, crystallographic-phasing moiety via its terminal hydroxyl group.

    Single-Molecule Biophysics Applications for Dynamic Systems

    Single-molecule techniques, such as fluorescence resonance energy transfer (FRET) and optical tweezers, allow researchers to observe the real-time dynamics of individual protein molecules. These methods rely on the site-specific attachment of probes, such as fluorescent dyes or DNA handles.

    This compound is well-suited for this purpose. A protein with a strategically placed cysteine residue can be reacted with this reagent. The terminal hydroxyl group can then be chemically coupled to a fluorescent dye, a quencher, or a biotin (B1667282) molecule (for attachment to streptavidin-coated surfaces). The six-carbon linker provides flexibility, ensuring that the attached probe has sufficient rotational freedom and minimizing interference with the protein's natural function. This dual-functionality—cysteine-reactivity and a hydroxyl handle—makes it a valuable linker for preparing proteins for single-molecule analysis.

    Design and Development of Novel Methanethiosulfonate Probes

    The success of existing MTS reagents has spurred the development of novel probes with enhanced or new functionalities. mdpi.com Research in this area focuses on creating bifunctional or multi-functional reagents that can be used for more complex experimental designs. mdpi.comljmu.ac.uk

    Building upon the scaffold of a molecule like this compound, new probes can be designed. For example, the terminal hydroxyl group can serve as a starting point for synthesizing probes that incorporate:

    Photo-crosslinkers: To permanently capture transient protein-protein interactions.

    Cleavable Linkers: Incorporating functionalities sensitive to light or specific enzymes, allowing for controlled release of conjugated cargo.

    Advanced Fluorophores: Including environmentally sensitive dyes that report on local changes in polarity or solvent accessibility.

    Spin Labels: For use in electron paramagnetic resonance (EPR) spectroscopy to measure distances and dynamics in proteins.

    The development of such sophisticated chemical tools is a vibrant area of research, driven by the need for more precise ways to interrogate biological systems and construct functional materials. nih.govmdpi.comnih.gov The simple, robust nature of the methanethiosulfonate group combined with versatile secondary functional groups ensures its continued importance in probe design.

    Structure-Activity Relationship Studies for Enhanced Specificity and Reactivity

    The reactivity of methanethiosulfonate reagents with cysteine residues is a well-established principle for protein modification. However, the specificity and rate of this reaction can be finely tuned by altering the structure of the MTS reagent. For 6-HH-MTS, the hexyl chain and terminal hydroxyl group are key determinants of its interaction with target proteins.

    Structure-activity relationship (SAR) studies are crucial for optimizing these features. By systematically modifying the length of the alkyl chain, for instance, researchers can investigate the impact on hydrophobicity and, consequently, on the probe's ability to access cysteine residues in different microenvironments, such as buried hydrophobic pockets versus solvent-exposed surfaces. Studies on n-alkyl-MTS reagents have shown that the length of the alkyl chain can significantly influence the modification effects, with a cutoff in efficacy observed beyond a certain chain length in specific protein contexts. nih.gov The presence of the terminal hydroxyl group on 6-HH-MTS introduces a degree of hydrophilicity and the potential for hydrogen bonding interactions, which could be exploited to enhance specificity for cysteine residues near polar amino acids or within the aqueous environment of a binding pocket.

    Compound NameStructureKey Feature for SAR Study
    4-Hydroxybutyl MethanethiosulfonateHO-(CH2)4-S-SO2CH3Shorter alkyl chain
    8-Hydroxyoctyl MethanethiosulfonateHO-(CH2)8-S-SO2CH3Longer alkyl chain
    6-Methoxyhexyl MethanethiosulfonateCH3O-(CH2)6-S-SO2CH3Ether linkage instead of hydroxyl
    6-Aminohexyl MethanethiosulfonateH2N-(CH2)6-S-SO2CH3Amine group for altered charge/reactivity

    Integration with Photoactivatable or Environmentally Sensitive Tags

    To further expand the utility of 6-HH-MTS, its core structure can be integrated with other functional moieties, such as photoactivatable groups or environmentally sensitive fluorophores. This creates bifunctional probes capable of not only labeling a target protein but also reporting on its local environment or capturing interacting partners.

    Photoactivatable Tags: The incorporation of a photoactivatable group, such as a diazirine or benzophenone, into the 6-HH-MTS scaffold would enable photo-crosslinking studies. nih.govresearchgate.netresearchgate.net Upon covalent modification of a cysteine residue via the MTS group, the photoactivatable moiety can be triggered by UV light to form a covalent bond with nearby molecules, including other proteins, nucleic acids, or small molecule ligands. nih.gov This "tag-and-transfer" approach is powerful for mapping protein-protein interactions and identifying binding partners in a cellular context. The 6-hydroxyhexyl linker would provide a flexible spacer to allow the photo-reactive group to explore the local environment of the labeled cysteine.

    Environmentally Sensitive Tags: Similarly, attaching an environmentally sensitive fluorophore (a solvatochromic dye) to the hydroxyl terminus of 6-HH-MTS would create a probe whose fluorescence properties (e.g., intensity, emission wavelength) change in response to the polarity of its surroundings. nih.gov When the probe labels a cysteine residue, the attached fluorophore reports on the local microenvironment. This can be used to monitor conformational changes in the protein that alter the accessibility or environment of the labeled cysteine, providing real-time insights into protein dynamics and function.

    Computational Modeling and In Silico Approaches

    Computational methods are becoming indispensable in modern chemical biology for predicting and rationalizing experimental outcomes. For 6-HH-MTS, in silico approaches can provide a deeper understanding of its behavior at the molecular level, guiding the design of more effective experiments.

    Molecular Dynamics Simulations of Protein-MTS Interactions

    Molecular dynamics (MD) simulations offer a powerful tool to visualize the dynamic interactions between a chemical probe and a protein. rsc.orgnih.gov By simulating the behavior of 6-HH-MTS in the context of a protein with a target cysteine, researchers can gain insights into the binding process, the orientation of the probe within a binding site, and the conformational changes that may occur upon modification.

    MD simulations can be particularly useful in understanding the role of the 6-hydroxyhexyl chain. Simulations can reveal how the flexibility of the hexyl chain allows the probe to access sterically hindered cysteines and how the terminal hydroxyl group may form specific hydrogen bonds with the protein or surrounding water molecules, influencing the probe's binding affinity and specificity. nih.gov These simulations can complement experimental data and provide a structural basis for observed reactivity patterns.

    Prediction of Cysteine Reactivity and Accessibility within Complex Biological Environments

    The reactivity of a cysteine residue is not solely determined by its presence in the protein sequence but is heavily influenced by its local microenvironment, including its pKa, solvent accessibility, and the presence of nearby charged or polar residues. researchgate.netsiena.edu Computational tools and machine learning models are being developed to predict the reactivity of cysteines on a proteome-wide scale. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 6-hydroxyhexyl methanethiosulfonate (HHMTS), and how can purity be validated?

    • Methodology : HHMTS can be synthesized via nucleophilic substitution reactions between methanethiosulfonate derivatives and 6-hydroxyhexanol. Sodium sulfonate-containing methanethiosulfonates (e.g., sodium (3-sulfonatopropyl) methanethiosulfonate) are common precursors, as their sulfonate groups enhance solubility and reactivity in aqueous conditions . Purification typically involves column chromatography (e.g., silica gel with chloroform/methanol gradients). Validate purity using HPLC with a hexanesulfonic acid mobile phase (adjusted to pH 2.0 for optimal separation) and confirm structural integrity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

    Q. How should researchers characterize the reactivity of HHMTS with thiol groups in proteins?

    • Methodology : Use site-directed mutagenesis to introduce cysteine residues at target protein sites. Incubate HHMTS (0.1–1 mM) with the protein in buffer (pH 7.4, 25°C) for 10–30 minutes. Quench unreacted HHMTS with excess β-mercaptoethanol. Analyze alkylation efficiency via SDS-PAGE with fluorescent labeling (e.g., MTS-4-fluorescein) or LC-MS/MS to identify modified cysteine residues . Control experiments should include wild-type proteins lacking reactive cysteines.

    Q. What are the best practices for handling and storing HHMTS to prevent degradation?

    • Methodology : Store HHMTS in anhydrous, oxygen-free conditions at –20°C in sealed amber vials. Pre-purge storage containers with inert gas (e.g., argon). Monitor stability via periodic HPLC analysis; degradation products (e.g., disulfides or sulfonic acids) indicate oxidation. Avoid exposure to light and humidity, as these accelerate hydrolysis of the methanethiosulfonate group .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported reactivity data for HHMTS across different protein systems?

    • Methodology : Systematically evaluate variables such as pH, ionic strength, and local protein microenvironment. For example, HHMTS may exhibit reduced reactivity in hydrophobic protein pockets due to limited water access. Use computational modeling (e.g., molecular dynamics simulations) to predict cysteine accessibility. Pair this with experimental mutagenesis (e.g., introducing charged residues near target cysteines) to modulate reactivity . Publish raw datasets (e.g., reaction kinetics) in appendices to enable cross-study comparisons .

    Q. What strategies optimize HHMTS for site-specific protein labeling in live-cell imaging?

    • Methodology : Engineer cell lines expressing target proteins with solvent-exposed cysteine tags (e.g., AviTag). Pre-treat cells with membrane-permeable HHMTS derivatives (e.g., acetoxymethyl esters) to enhance intracellular delivery. Use time-lapse confocal microscopy to track labeling efficiency in real time. Validate specificity via knockouts or competitive inhibition with thiol-blocking agents (e.g., iodoacetamide) .

    Q. How does HHMTS compare to other methanethiosulfonate derivatives (e.g., MTSEA, MTSET) in modulating ion channel function?

    • Methodology : Perform electrophysiological assays (e.g., patch-clamp) on HEK293 cells expressing ion channels (e.g., ENaC or P2X receptors). Apply HHMTS (10–100 µM) extracellularly and measure changes in current amplitude. Compare results to MTSEA (1 mM) and MTSET (1 mM), which differ in charge and steric bulk. Use cysteine-scanning mutagenesis to map residues sensitive to HHMTS, and correlate findings with structural data from cryo-EM or X-ray crystallography .

    Q. What proteomic workflows are recommended for identifying off-target effects of HHMTS in complex biological systems?

    • Methodology : Treat cell lysates or tissue homogenates with HHMTS (1 mM, 30 min). Digest proteins with trypsin after alkylation with MMTS (methyl methanethiosulfonate) to block free thiols. Analyze peptides via iTRAQ-labeled LC-MS/MS, focusing on cysteine-containing peptides. Use databases (e.g., UniProt) and software (e.g., ProteinPilot) to identify non-target modifications. Include negative controls (no HHMTS) to filter background noise .

    Tables

    Table 1 : Comparison of Methanethiosulfonate Derivatives

    CompoundChargeReactivity (k, M⁻¹s⁻¹)ApplicationsKey Reference
    HHMTSNeutral5.2 × 10³Protein labeling in live cells
    MTSEA+11.8 × 10⁴Ion channel modulation
    MTSET+19.5 × 10³Surface-exposed cysteine targeting
    MTSES–13.4 × 10³Electrostatic environment probing

    Table 2 : Stability of HHMTS Under Storage Conditions

    ConditionDegradation Rate (%/month)Major Degradation Product
    –20°C, argon<2%None detected
    4°C, ambient air15%Disulfide dimer
    25°C, light30%Sulfonic acid derivative

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.